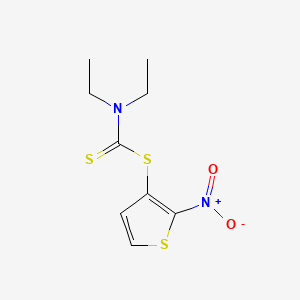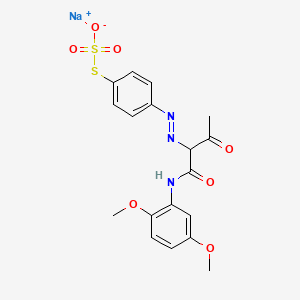
Allochenodeoxycholic acid
描述
Allochenodeoxycholic Acid is a type of Impurity Standards . It is also known as 5α-Cholan-24-oic acid, 3α,7α-dihydroxy, Allochenodeoxycholate .
Synthesis Analysis
Allochenodeoxycholic acid can be synthesized in two steps . It has been synthesized from anhydro-5α-cyprinol .Molecular Structure Analysis
The molecular formula of Allochenodeoxycholic acid is C24H40O4 . The molecular weight is 392.6 g/mol . The IUPAC name is (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid .Chemical Reactions Analysis
Chenodeoxycholic acid, which is similar to Allochenodeoxycholic acid, has two hydroxyl groups and is modified with the addition of another hydroxyl group to produce cholic acid .Physical And Chemical Properties Analysis
Allochenodeoxycholic acid has a molecular weight of 392.6 g/mol .科学研究应用
大鼠代谢:当给大鼠注射异羟基脱氧胆酸时,显示出与其他胆酸明显不同的代谢途径。它主要以未改变的酸形式回收,少量形成异胆酸和异豚胆酸,表明大鼠中存在特定的代谢途径 (Mui & Elliott, 1971)。
合成方法:开发了一种制备异羟基脱氧胆酸和异胆酸的新方法。这涉及氧化脱氢反应和还原异构化,为这些化合物提供了一条新的合成途径 (Iida et al., 1993)。
治疗应用:异羟基脱氧胆酸的衍生物,如熊去氧胆酸(UDCA),已被研究用于各种肝脏疾病的治疗潜力。UDCA已被发现在改善肝功能和减少肝脏并发症方面有效,如异基因干细胞移植和原发性胆汁性肝硬化 (Ruutu et al., 2002),(Yoshikawa et al., 1992)。
作用机制:UDCA在胆汁淤积性肝病中的作用机制包括对胆酸毒性的细胞保护、刺激肝胆分泌和保护免受胆酸诱导的细胞凋亡 (Paumgartner & Beuers, 2002)。
免疫调节作用:UDCA在原发性胆汁性肝硬化的治疗中已被认可具有免疫调节作用,显示出在改善生化标志物和延缓疾病进展方面的功效 (Mitchell et al., 2001)。
其他应用:研究还探讨了UDCA在糖尿病等疾病中的潜在作用,研究结果表明其在降低空腹血糖水平和改善血糖控制方面的作用 (Sánchez‐García et al., 2018)。
作用机制
Chenodeoxycholic acid, a bile acid similar to Allochenodeoxycholic acid, works by dissolving the cholesterol that makes gallstones and inhibiting production of cholesterol in the liver and absorption in the intestines, which helps to decrease the formation of gallstones . It suppresses hepatic synthesis of both cholesterol and cholic acid, gradually replacing the latter and its metabolite, deoxycholic acid in an expanded bile acid pool .
安全和危害
属性
IUPAC Name |
(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDATBOHQWOJDD-IKAPKQLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801312698 | |
| Record name | Allochenodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allochenodeoxycholic acid | |
CAS RN |
15357-34-3 | |
| Record name | Allochenodeoxycholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15357-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allochenodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is Allochenodeoxycholic acid and what makes it unique among bile acids?
A1: Allochenodeoxycholic acid, also known as 3α,7α-dihydroxy-5α-cholanic acid, belongs to the bile acid family. Unlike more common bile acids like cholic acid, which possess a 5β configuration, Allochenodeoxycholic acid features a 5α configuration. This structural difference affects its metabolism and biological activity. [, , , ]
Q2: How is Allochenodeoxycholic acid metabolized in rats?
A2: Research shows that rats metabolize Allochenodeoxycholic acid primarily through 12α-hydroxylation, converting it into allocholic acid. [, , , , , ] Studies using bile fistula rats administered with 3β-3H-Allochenodeoxycholic acid revealed this metabolic pathway. [] Similarly, hyperthyroid rats injected with 5α-Cholestan-3β-ol-4-14C also produced Allochenodeoxycholic acid, further confirming this metabolic route. []
Q3: Is there a difference in how male and female rats process Allochenodeoxycholic acid?
A3: Yes, research indicates a sex-specific difference in how male and female rats metabolize and excrete Allochenodeoxycholic acid. Female rats exhibit a higher proportion of sulfated Allochenodeoxycholic acid in their bile compared to males. [, ] Interestingly, Allochenodeoxycholic acid itself was only detectable in the bile of female rats, not males. [, ]
Q4: Can Allochenodeoxycholic acid be synthesized from other compounds?
A4: Yes, Allochenodeoxycholic acid can be synthesized from various precursors. One method involves using chenodeoxycholic acid as the starting material. [, ] Additionally, researchers have successfully synthesized Allochenodeoxycholic acid from 3β,7α-dihydroxychol-5-enoic acid using carp liver preparations. [, ] A two-step synthesis method has also been reported. [, ]
Q5: What is the role of the 12α-hydroxylase enzyme in Allochenodeoxycholic acid metabolism?
A5: The enzyme 12α-hydroxylase plays a crucial role in converting Allochenodeoxycholic acid to allocholic acid. Studies using liver microsomal preparations from rabbits, chickens, and humans have demonstrated this enzymatic activity. [, , ] Notably, the 5α configuration of Allochenodeoxycholic acid is crucial for this enzyme's activity. [, ]
Q6: How does the structure of Allochenodeoxycholic acid compare to other substrates of the 12α-hydroxylase enzyme?
A6: The coplanar 5α structure of Allochenodeoxycholic acid closely resembles that of 7α-hydroxycholest-4-en-3-one, another substrate for 12α-hydroxylase. This structural similarity, coupled with similar enzymatic requirements, suggests that a single enzyme system might be responsible for 12α-hydroxylation of both compounds. []
Q7: Are there any known inhibitors of the 12α-hydroxylase enzyme?
A7: Yes, studies have identified several competitive inhibitors of 12α-hydroxylase, including 7α-hydroxycholest-4-en-3-one and 5α-cholestane-3α,7α-diol. These compounds compete with Allochenodeoxycholic acid for the enzyme's active site, potentially influencing its metabolism. [] Further research into the structure-activity relationship of these inhibitors could help design more potent and selective inhibitors.
Q8: What is the significance of Allochenodeoxycholic acid being found in carp bile?
A8: The presence of Allochenodeoxycholic acid in carp bile, along with other 5α-cholanoates like allocholic acid, showcases the diverse bile acid profiles across different species. [, ] This finding contributes to our understanding of comparative bile acid metabolism and its evolutionary significance.
Q9: Can bacteria in the gut metabolize Allochenodeoxycholic acid?
A9: Yes, certain bacterial species residing in the gut can metabolize Allochenodeoxycholic acid. For instance, Clostridium sp. strain S2, isolated from rat intestinal microflora, exhibits bile salt sulfatase activity, specifically targeting the 3α-sulfate esters of Allochenodeoxycholic acid. [] This bacterial metabolism can impact the overall bile acid pool in the gut and subsequently influence host physiology.
Q10: What is the significance of cholestanol in relation to Allochenodeoxycholic acid?
A10: Cholestanol, a 5α-dihydro derivative of cholesterol, can be metabolized into Allochenodeoxycholic acid and allocholic acid in the liver. [] This finding is particularly relevant to the genetic disorder cerebrotendinous xanthomatosis, characterized by cholestanol accumulation in tissues. Understanding cholestanol's metabolic fate can provide insights into managing this condition.
Q11: How is 5α-anhydrocyprinol relevant to Allochenodeoxycholic acid research?
A11: Researchers have successfully isolated 5α-anhydrocyprinol from carp bile, along with Allochenodeoxycholic acid and allocholic acid. [, ] This finding highlights the potential of carp bile as a source for various 5α-cholanoates, which are valuable compounds for studying bile acid metabolism and developing therapeutic agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






